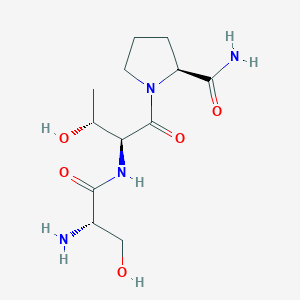
Tripeptide-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripeptide-32 is a synthetic peptide with the sequence Serine-Threonine-Proline-NH2, known under the trade name Chronolux®. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound activates genes such as CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) in keratinocytes, which are responsible for regulating cellular defense mechanisms in accordance with circadian rhythms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripeptide-32 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, Serine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, Threonine, is added to the growing chain using a coupling reagent.
Repetition: Steps 2 and 3 are repeated for the addition of Proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to minimize the use of solvents and reagents, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Tripeptide-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or specificity .
Applications De Recherche Scientifique
Tripeptide-32 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating circadian rhythms and cellular defense mechanisms.
Medicine: Explored for its potential in anti-aging treatments and skin repair.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
Mécanisme D'action
Tripeptide-32 exerts its effects by activating the CLOCK and PER1 genes in keratinocytes. These genes encode proteins that regulate cellular defense mechanisms in accordance with circadian rhythms. By activating these genes, this compound triggers the production of proteins involved in DNA repair, improving cell viability and longevity, and providing defense against environmental damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrapeptide-26: Another peptide that regulates circadian rhythms and provides anti-aging benefits.
Copper Tripeptide (GHK-Cu): Known for its wound healing and anti-aging properties.
Palmitoyl Pentapeptide-4: Used in cosmetics for its ability to stimulate collagen production.
Uniqueness
Tripeptide-32 is unique in its specific activation of the CLOCK and PER1 genes, which are directly involved in regulating circadian rhythms and cellular defense mechanisms. This targeted action makes it particularly effective in anti-aging and skin repair applications .
Propriétés
Formule moléculaire |
C12H22N4O5 |
|---|---|
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |
Clé InChI |
FUYMMLFZSQBBKU-XGEHTFHBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


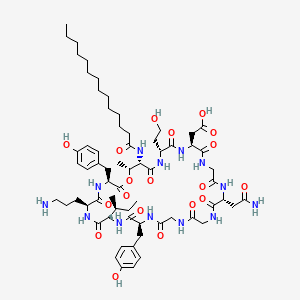
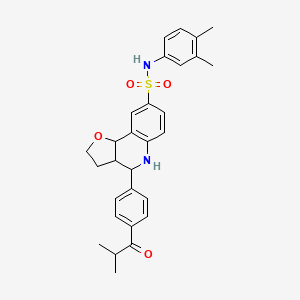
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
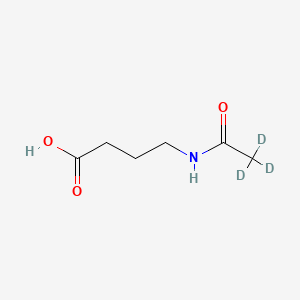

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)
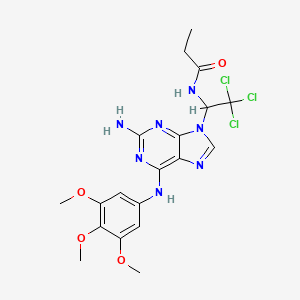
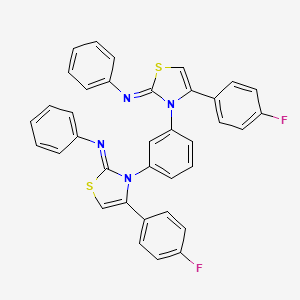
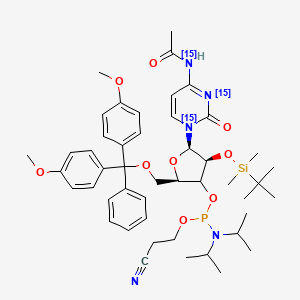
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
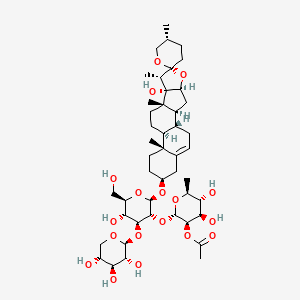
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)


